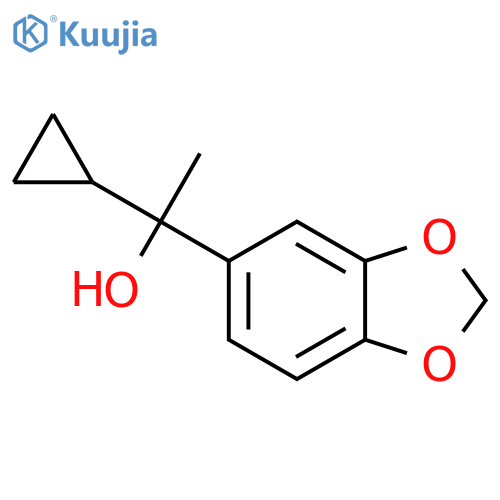

Cas no 1202774-81-9 (1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol)

1202774-81-9 structure

商品名:1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol

CAS番号:1202774-81-9

MF:C12H14O3

メガワット:206.237763881683

MDL:MFCD20526621

CID:5186887

1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol 化学的及び物理的性質

名前と識別子

-

- 1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol

- 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol

- 1-(1,3-benzodioxol-5-yl)-1-cyclopropylethanol

- 1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol

-

- MDL: MFCD20526621

- インチ: 1S/C12H14O3/c1-12(13,8-2-3-8)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,2-3,7H2,1H3

- InChIKey: WJYBNXLYSXQJNR-UHFFFAOYSA-N

- ほほえんだ: OC(C)(C1=CC=C2C(=C1)OCO2)C1CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 38.7

1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB430157-5 g |

1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |

1202774-81-9 | 5g |

€1,439.00 | 2023-04-23 | ||

| Fluorochem | 395056-5g |

1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |

1202774-81-9 | 97.0% | 5g |

£1,339.00 | 2023-04-23 | |

| Fluorochem | 395056-1g |

1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |

1202774-81-9 | 97.0% | 1g |

£513.00 | 2023-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617840-5g |

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethan-1-ol |

1202774-81-9 | 98% | 5g |

¥14767.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511137-1g |

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol |

1202774-81-9 | 97% | 1g |

¥3031.0 | 2023-04-05 | |

| abcr | AB430157-1g |

1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol; . |

1202774-81-9 | 1g |

€1621.70 | 2025-02-17 | ||

| abcr | AB430157-1 g |

1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |

1202774-81-9 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB430157-5g |

1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |

1202774-81-9 | 5g |

€1439.00 | 2023-09-04 | ||

| Ambeed | A425478-1g |

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol |

1202774-81-9 | 97% | 1g |

$441.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617840-1g |

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethan-1-ol |

1202774-81-9 | 98% | 1g |

¥5951.00 | 2024-08-09 |

1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1202774-81-9 (1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2039-76-1(3-Acetylphenanthrene)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1202774-81-9)1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol

清らかである:99%

はかる:1g

価格 ($):397.0